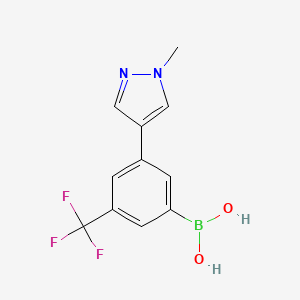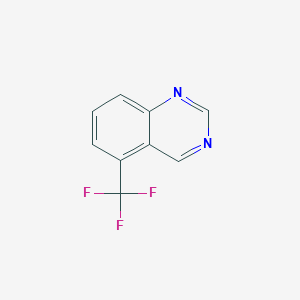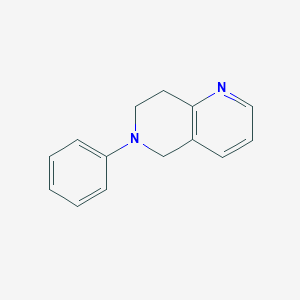
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Borylation: The final step involves the borylation of the phenyl ring using a boronic acid derivative under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the trifluoromethyl group.
Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Modified pyrazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the pyrazole ring contributes to its binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-4-pyrazolyl)phenylboronic Acid: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)phenylboronic Acid: Lacks the pyrazole ring.
3-(1-Methyl-4-pyrazolyl)-5-phenylboronic Acid: Lacks the trifluoromethyl group.
Uniqueness
3-(1-Methyl-4-pyrazolyl)-5-(trifluoromethyl)phenylboronic Acid is unique due to the combination of the pyrazole ring, trifluoromethyl group, and boronic acid moiety. This combination imparts distinct chemical properties, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H10BF3N2O2 |
|---|---|
Molecular Weight |
270.02 g/mol |
IUPAC Name |
[3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-17-6-8(5-16-17)7-2-9(11(13,14)15)4-10(3-7)12(18)19/h2-6,18-19H,1H3 |
InChI Key |
RZPVCEXFGQBPOB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13659534.png)
![2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine](/img/structure/B13659538.png)




![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)



![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)


